molecular formula C13H8ClF3N2O B6107590 2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B6107590
M. Wt: 300.66 g/mol
InChI Key: QRKGDFXORZSTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the aromatic ring, which imparts unique chemical and physical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinecarboxamides, biaryl compounds, and other derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and chloro groups enhances its stability and efficacy in various applications .

Properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-11-8(4-3-7-18-11)12(20)19-10-6-2-1-5-9(10)13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKGDFXORZSTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Reactant of Route 6
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.